Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Description
Properties
CAS No. |
6998-40-9 |
|---|---|
Molecular Formula |
C19H19ClN2O5S |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H19ClN2O5S/c1-27-19(24)13-4-2-5-15(12-13)21-18(23)17-6-3-11-22(17)28(25,26)16-9-7-14(20)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
InChI Key |
KEVOCRBWMSZWFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction to Pyrrolidine-2-Carbonyl
The intermediate (Compound III) undergoes reduction using sodium borohydride or potassium borohydride in tetrahydrofuran (THF):
| Parameter | Details |
|---|---|
| Reducing Agent | Sodium borohydride (73.8 g) |
| Solvent | Anhydrous THF |
| Temperature | 0–30°C |
| Time | 3 hours |
| Yield | 26.8 g (65% from Compound III) |
Introduction of the 4-Chlorophenyl Sulfonyl Group
Sulfonylation of the pyrrolidine nitrogen is achieved using 4-chlorobenzenesulfonyl chloride. A protocol adapted from Hubei College of Sciences involves:
| Parameter | Details |
|---|---|
| Reactants | Pyrrolidine derivative, 4-chlorobenzenesulfonyl chloride |
| Catalyst | Iron(III) nitrate hexahydrate (70 mol%) |
| Acid | Trifluoromethanesulfonic acid (20 mol%) |
| Solvent | o-Xylene |
| Temperature | 80°C |
| Time | 12–24 hours |
| Yield | 71% |
Final Coupling: Amide Bond Formation
The methyl 3-aminobenzoate is coupled with the pyrrolidine-2-carbonyl-sulfonyl intermediate via carbodiimide-mediated amidation:
| Parameter | Details |
|---|---|
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Activator | N-Hydroxysuccinimide (NHS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Time | 12 hours |
| Yield | 80–85% |
Optimization Challenges and Alternatives
-
Solvent Selection : Xylene and toluene are preferred for high-temperature reactions due to their boiling points (>140°C).
-
Purification : Intermediate III is crystallized using n-heptane/isopropanol mixtures to achieve >98% purity.
-
Catalyst Efficiency : Iron(III) nitrate reduces reaction times but requires careful stoichiometric control to avoid over-sulfonylation.
Scalability and Industrial Relevance
Patented methods emphasize scalability:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound shares a sulfonylurea bridge (-SO₂-NH-CO-NH-) with analogs like triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester (Figure 1). However, critical differences arise in the heterocyclic ring systems and substituents:
Key Observations :
- Heterocyclic Core : Unlike triazine-based analogs, the pyrrolidine ring in the target compound introduces conformational rigidity and altered electronic properties, which may affect binding to ALS enzymes.
Physicochemical Properties
- Solubility : Triazine-based analogs (e.g., ethametsulfuron methyl ester) exhibit moderate water solubility due to polar substituents. The target compound’s 4-chlorophenyl group likely reduces solubility, impacting formulation and field efficacy.
- Stability : Sulfonylureas with electron-withdrawing groups (e.g., trifluoroethoxy) show longer environmental persistence. The 4-chlorophenyl group may confer similar stability .
Biological Activity
Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate, also known by its CAS number 6998-40-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.88 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
Structural Formula
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism has been documented in various studies, highlighting the compound's potential as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A study published in MDPI investigated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested .
Study 2: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory effects of this compound using in vitro models. The findings demonstrated a reduction in the production of nitric oxide and pro-inflammatory cytokines in macrophage cultures treated with this compound. This suggests a potential role in managing inflammatory conditions .
Data Summary Table
Q & A
Basic: What are the common synthetic routes for Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyrrolidine-2-carbonyl derivative with a 4-chlorophenylsulfonyl chloride intermediate, followed by esterification. Key steps include:
- Amidation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis.
- Sulfonylation: Optimize stoichiometry (1.2 equivalents of 4-chlorophenylsulfonyl chloride) and reaction time (4–6 hours) in anhydrous DMF at 0–5°C.
- Esterification: Employ methyl iodide in the presence of a mild base (e.g., K₂CO₃) to avoid side reactions.
Experimental design tools like Design of Experiments (DoE) can systematically optimize parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity . Computational reaction path searches (e.g., quantum chemical calculations) further narrow optimal conditions by predicting energy barriers .
Advanced: How can computational chemistry resolve contradictions in reaction mechanisms for sulfonamide-containing compounds like this molecule?
Methodological Answer:
Conflicting experimental data (e.g., unexpected byproducts or regioselectivity) can be addressed via:
- Transition State Analysis: Use density functional theory (DFT) to model intermediates and identify competing pathways. For example, sulfonamide group reactivity may vary due to steric hindrance from the pyrrolidine ring.
- Kinetic vs. Thermodynamic Control: Compare computed activation energies (for kinetic pathways) and product stabilities (thermodynamic control) to explain observed product ratios.
- Solvent Effects: Implicit solvent models (e.g., PCM) can predict solvation effects on reaction rates.
Integrate computational results with high-resolution LC-MS/MS data to validate proposed mechanisms .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR:
- ¹H/¹³C NMR: Confirm the ester group (δ ~3.8 ppm for methyl ester), sulfonamide (δ ~7.5–8.2 ppm for aromatic protons), and pyrrolidine ring (δ ~1.5–3.5 ppm).
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry.
- IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹).
- HRMS: Validate molecular weight (exact mass ± 3 ppm) and fragmentation patterns.
Advanced hyphenated techniques (e.g., LC-NMR) are recommended for impurity profiling .
Advanced: How can crystallography and molecular docking elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve 3D conformation to identify key interactions (e.g., hydrogen bonding between the sulfonamide and target proteins).
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding affinities, focusing on the 4-chlorophenyl group’s hydrophobic interactions and the pyrrolidine ring’s flexibility.
- Free Energy Perturbation (FEP): Quantify the impact of substituent modifications (e.g., replacing -Cl with -CF₃) on binding energy.
Cross-reference crystallographic data with SAR tables to prioritize analogs for synthesis .
Basic: What experimental strategies mitigate degradation of the ester group during storage or reactions?
Methodological Answer:
- Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis).
- Formulation: Lyophilize the compound with cryoprotectants (trehalose) or store in anhydrous DMSO at -80°C.
- Reaction Conditions: Avoid protic solvents (e.g., MeOH) in acidic/basic environments; use tetrabutylammonium fluoride (TBAF) as a mild deprotecting agent .
Advanced: How can machine learning predict novel biological targets for this compound?
Methodological Answer:
- Feature Engineering: Encode molecular descriptors (logP, polar surface area, H-bond donors/acceptors) and structural fingerprints (ECFP6).
- Target Prediction Models: Train on ChEMBL or PubChem data using graph neural networks (GNNs) to infer protein targets (e.g., kinases, GPCRs).
- Validation: Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to experimentally confirm predicted targets.
Integrate cheminformatics tools like RDKit and KNIME for pipeline automation .
Basic: What safety protocols are essential when handling this sulfonamide derivative?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for sulfonylation steps to avoid inhalation of SO₂ byproducts.
- Waste Disposal: Neutralize acidic/basic waste with 10% NaHCO₃ or HCl before disposal.
Adhere to institutional Chemical Hygiene Plans for advanced handling .
Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) track metabolic pathways in pharmacokinetic studies?
Methodological Answer:
- Synthesis of Labeled Analog: Introduce ¹³C at the benzoate carbonyl or ¹⁵N in the pyrrolidine ring via modified Staudinger or Gabriel synthesis.
- Mass Spectrometry Imaging (MSI): Track labeled metabolites in tissue sections with µm resolution.
- Pharmacokinetic Modeling: Use compartmental models to calculate clearance rates and bioavailability.
Collaborate with isotope facilities for custom synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
